molecular formula C7H12N4O B13170919 N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide

Cat. No.: B13170919
M. Wt: 168.20 g/mol
InChI Key: GVGQORKNQWEAJT-UHFFFAOYSA-N
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Description

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide is a triazole-containing propanamide derivative characterized by a 5-methyl-substituted 1,2,4-triazole ring linked to a propanamide backbone via a methylene group.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide

InChI

InChI=1S/C7H12N4O/c1-3-7(12)8-4-6-9-5(2)10-11-6/h3-4H2,1-2H3,(H,8,12)(H,9,10,11)

InChI Key

GVGQORKNQWEAJT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=NNC(=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide typically involves the reaction of 5-methyl-1H-1,2,4-triazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The triazole ring is known to form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide, highlighting substituent variations and their impact on physicochemical and biological properties:

Compound Name Substituents Synthetic Yield Melting Point (°C) Key Findings Reference
N-Phenyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide (5j) Phenyl at propanamide N; amino at triazole C5 56% (1 mmol scale) 218–220 Tautomerism confirmed via X-ray crystallography; solid-state H-bonding observed .
N-(4-Fluorophenyl)-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide (5k) 4-Fluorophenyl at propanamide N; amino at triazole C5 61% (10 mmol scale) 218–220 Enhanced thermal stability due to fluorine’s electron-withdrawing effects .
N-(2-Chlorophenyl)-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide (5l) 2-Chlorophenyl at propanamide N; amino at triazole C5 42% (1 mmol scale) 179–181 Lower yield attributed to steric hindrance from ortho-substituent .
(R,S)-2-((5-Amino-4-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)propanamide (Z1262422554) Thioether linkage; isopropyl at triazole N4; 3-fluoro-4-methylphenyl at propanamide N 37% N/A CFTR potentiator activity; confirmed by HR-ESI-MS (m/z 338.2 [M+H]⁺) .
N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide 5-Chloro-2-methoxyphenyl at propanamide N; dimethyl at triazole C3/C5 N/A N/A Structural diversity for agrochemical applications; molecular formula C₁₄H₁₇ClN₄O₂ .

Tautomerism and Structural Stability

X-ray crystallography studies on 5j revealed that the 1,2,4-triazole ring exists predominantly in the 1H-tautomeric form in the solid state, stabilized by intramolecular hydrogen bonding . This tautomerism influences solubility and reactivity, which are critical for biological activity.

Key Research Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., -F, -Cl) improve thermal stability and bioavailability .
  • Bulky substituents (e.g., isopropyl at triazole N4) enhance target specificity but may reduce synthetic yields .

Synthetic Optimization : Microwave-assisted methods significantly reduce reaction times (e.g., 10–30 minutes) compared to conventional heating .

SAR Insights: The 5-amino group on the triazole ring is critical for hydrogen bonding with biological targets, while the propanamide backbone enhances membrane permeability .

Biological Activity

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various pathways involving the reaction of 5-methyl-1H-1,2,4-triazole derivatives with propanamide. The compound's molecular formula is C7H12N4OC_7H_{12}N_4O with a molecular weight of 168.20 g/mol. The synthesis typically involves microwave irradiation techniques to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against several cancer cell lines, showing promising results.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HEPG25.12
MCF76.75
SW11164.88
BGC8237.34

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These values suggest that this compound exhibits significant cytotoxicity against these cancer cell lines.

The mechanism by which this compound exerts its effects is believed to involve the induction of apoptosis in cancer cells. Studies have shown that this compound can disrupt mitochondrial membrane potential and activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

A notable study published in MDPI explored the synthesis and biological evaluation of various triazole derivatives, including this compound. The research indicated that modifications on the triazole ring could enhance biological activity significantly. The study utilized both in vitro assays and molecular docking studies to predict binding affinities with target proteins involved in cancer progression and bacterial resistance mechanisms .

Q & A

What are the optimized synthetic pathways for N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
Two primary synthetic strategies are derived from analogous triazole-propanamide systems. The first involves condensation reactions using succinic anhydride and aminoguanidine hydrochloride, followed by amine substitution (e.g., alkyl or aryl amines) to introduce the methyl-triazole moiety . Critical parameters include:

  • Temperature control : Excess heat may promote side reactions (e.g., over-alkylation).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) improves purity. Analytical validation via 1H^1H-NMR and LC-MS ensures structural fidelity, as demonstrated in related triazole-propanamide syntheses .

How can researchers resolve tautomeric ambiguity in the 1,2,4-triazole ring system of this compound?

Methodological Answer:
Tautomerism in 1,2,4-triazoles can be characterized using:

  • 1H^1H-NMR spectroscopy : Chemical shifts of NH protons (δ 10–12 ppm) and absence of exchange broadening in DMSO-d6d_6 indicate dominant tautomeric forms .
  • X-ray crystallography : Solid-state structures (e.g., via SHELXL ) provide unambiguous proof of tautomeric configuration. For example, hydrogen-bonding patterns in the crystal lattice stabilize specific tautomers.

Which crystallographic software tools are recommended for structural elucidation, and how do they address refinement challenges?

Methodological Answer:

  • SHELX suite : SHELXL is preferred for small-molecule refinement due to robust handling of disorder and twinning .
  • WinGX : Integrates SHELX with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
  • ORTEP-III : Visualizes anisotropic displacement parameters, critical for identifying steric strain in the methyl-triazole group .

What computational and experimental strategies validate the biological activity of this compound?

Methodological Answer:

  • In silico prediction : Use PASS (Prediction of Activity Spectra for Substances) to identify potential targets (e.g., HDAC inhibition) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinity to catalytic sites) .
  • In vitro assays : Antiproliferative activity is tested via MTT assays on cancer cell lines, with IC50_{50} values compared against computational predictions .

How should researchers address discrepancies between computational predictions and experimental bioassay results?

Methodological Answer:

  • Parameter adjustment : Re-optimize docking force fields (e.g., AMBER vs. CHARMM) to better model ligand flexibility .
  • Experimental replication : Conduct dose-response curves in triplicate to rule out assay variability.
  • Metabolite screening : LC-MS/MS identifies potential off-target interactions or metabolic instability .

What advanced NMR techniques resolve signal overlap in the propanamide and triazole regions?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Correlates 1H^1H-13C^{13}C couplings to assign crowded regions (e.g., methyl-triazole protons at δ 2.2–2.5 ppm) .
  • Decoupling experiments : Suppress scalar coupling in 1H^1H-NMR to simplify multiplet patterns.

How can reaction conditions be optimized for gram-scale synthesis while maintaining reproducibility?

Methodological Answer:

  • Catalyst screening : Test Cu(OAc)2_2 vs. Pd catalysts for 1,3-dipolar cycloadditions; Cu systems often provide higher regioselectivity .
  • Solvent ratio optimization : A 3:1 tt-BuOH/H2_2O ratio balances reaction rate and byproduct suppression .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time.

What methodologies assess the compound’s stability under physiological or storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by HPLC purity checks .
  • Accelerated stability testing : Store at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation products via LC-MS.

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